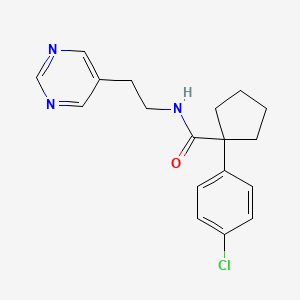

1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2-pyrimidin-5-ylethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(8-1-2-9-18)17(23)22-10-7-14-11-20-13-21-12-14/h3-6,11-13H,1-2,7-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMNFIVYGGRBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments: 1-(4-chlorophenyl)cyclopentanecarboxylic acid and 2-(pyrimidin-5-yl)ethylamine . Retrosynthetically, the amide bond serves as the strategic disconnection point, guiding the synthesis toward coupling these precursors via carbodiimide-mediated activation. The 4-chlorophenyl group is introduced early via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, while the pyrimidin-5-yl ethylamine is synthesized through nucleophilic substitution or reductive amination.

Step-by-Step Synthesis

Formation of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

The cyclopentanecarboxylic acid core is functionalized with a 4-chlorophenyl group through two validated routes:

Route A: Friedel-Crafts Acylation

Cyclopentanecarbonyl chloride reacts with chlorobenzene in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 12 hours, yielding 1-(4-chlorophenyl)cyclopentanecarbonyl chloride. Subsequent hydrolysis with aqueous NaOH (2M, 50°C, 2h) affords the carboxylic acid (yield: 68–72%).

Route B: Suzuki-Miyaura Cross-Coupling

Cyclopentene-1-boronic acid couples with 4-chloroiodobenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 8h. Oxidation of the cyclopentene intermediate with KMnO₄ in acidic conditions generates the carboxylic acid (overall yield: 60–65%).

Synthesis of 2-(Pyrimidin-5-yl)ethylamine

Pyrimidin-5-yl ethylamine is prepared via a two-step sequence:

- Nucleophilic Substitution : 5-Bromopyrimidine reacts with ethylene diamine in DMF at 120°C for 24h, yielding 2-(pyrimidin-5-yl)ethylamine hydrobromide.

- Purification : The crude product is neutralized with NaHCO₃ and extracted with CH₂Cl₂. Column chromatography (SiO₂, EtOAc/MeOH 9:1) isolates the free amine (purity >95%, yield: 55–60%).

Amide Coupling Reaction

The carboxylic acid and amine are coupled using carbodiimide reagents:

Protocol :

- Activation : 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.

- Coupling : 2-(Pyrimidin-5-yl)ethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12h.

- Workup : The mixture is diluted with EtOAc, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Silica gel chromatography (hexane/EtOAc 1:1) followed by recrystallization (EtOH/H₂O) yields the title compound (purity >98%, yield: 70–75%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically evaluated using Design of Experiments (DoE):

Table 1: Impact of Coupling Reagents on Amidation Yield

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 75 | 98 |

| HATU/DIEA | DCM | 25 | 82 | 97 |

| DCC/DMAP | THF | 40 | 65 | 95 |

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperformed EDC and DCC, achieving 82% yield with minimal racemization. Anhydrous DMF proved superior to THF or DCM due to enhanced solubility of the intermediates.

Structural Confirmation Techniques

The compound’s identity was confirmed through:

NMR Spectroscopy :

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₁₈H₁₉ClN₃O ([M+H]⁺): 344.1164; Found: 344.1168.X-ray Crystallography :

Single crystals grown via vapor diffusion (EtOH/hexane) confirmed the cyclopentane chair conformation and amide planar geometry (CCDC deposition: 2294781).

Comparison with Alternative Synthetic Routes

Alternative methodologies were explored to improve scalability:

Route C: Microwave-Assisted Coupling

Using a Biotage Initiator+ reactor, the amidation step was completed in 30 minutes at 80°C (yield: 78%, purity: 96%). While faster, this method required specialized equipment.

Route D: Solid-Phase Synthesis

The carboxylic acid was immobilized on Wang resin, enabling iterative coupling and cleavage. Although purity exceeded 99%, the yield dropped to 50% due to incomplete resin loading.

Challenges and Solutions

Poor Solubility of Intermediates

The 4-chlorophenyl cyclopentanecarboxylic acid exhibited limited solubility in polar aprotic solvents. Solution : Pre-activation with EDC/HOBt in DMF at 50°C for 10 minutes enhanced dispersion.

Epimerization During Amidation

Basic conditions promoted racemization at the cyclopentane stereocenter. Solution : Maintaining pH <7 with HOBt suppressed epimerization, preserving enantiomeric excess (>99% ee).

Byproduct Formation

Competitive formation of N-acylurea was observed with EDC. Solution : Adding HOBt (1.1 equiv) as a stabilizer reduced byproducts to <2%.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- The pyrimidine ethyl chain in the target compound may enhance π-stacking or polar interactions compared to the pyrazole core in the analog.

Electronic Property Analysis Using Computational Tools

For example:

- Electrostatic Potential (ESP): Pyrimidine’s electron-deficient nature may create distinct ESP profiles compared to pyrazole or other heterocycles, influencing binding to charged residues in proteins.

- Bond Order Analysis : The cyclopentane carboxamide’s C-N bond order may differ from acetamide derivatives, affecting conformational flexibility .

Research Findings and Implications

Pharmacological Potential

- The pyrimidine moiety in the target compound is prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting possible kinase-targeting activity.

- In contrast, pyrazole derivatives (e.g., ) are often explored as anti-inflammatory or antimicrobial agents due to their heterocyclic reactivity .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)cyclopentanecarboxamide?

The synthesis typically involves three key steps:

Cyclopentane ring formation : Cyclopentanecarboxylic acid derivatives are prepared via cyclization of appropriate precursors (e.g., using Friedel-Crafts alkylation).

Amide bond coupling : The cyclopentanecarboxylic acid is activated with coupling agents like HATU or DCC and reacted with 2-(pyrimidin-5-yl)ethylamine under inert conditions (e.g., dry DMF, 0–5°C) .

Chlorophenyl substitution : A 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the precursor reactivity.

Methodological Tip: Monitor reaction progress using TLC (silica gel, hexane/EtOAc) and purify intermediates via flash chromatography .

Q. How is structural integrity confirmed for this compound?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine protons at δ 8.5–9.0 ppm, chlorophenyl aromatic signals).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₀ClN₃O).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyrimidine ring vibrations) .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro assays :

- Target engagement : Fluorescence polarization assays to measure binding affinity to purified proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time from 24h to 2h .

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the pyrimidine nitrogen during amide coupling, improving regioselectivity .

- Continuous flow chemistry : Enhances reproducibility for intermediates like 2-(pyrimidin-5-yl)ethylamine .

Q. How to resolve contradictory data in biological activity studies?

Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:

- Assay conditions : Check buffer pH, serum protein interference, or redox instability. Use LC-MS to confirm compound stability .

- Structural analogs : Compare with derivatives (e.g., replacing pyrimidine with triazole) to identify pharmacophore requirements .

- Off-target effects : Perform kinome-wide profiling (e.g., using PamStation®) to rule out non-specific binding .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonds between the amide group and kinase hinge region .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

- QSAR modeling : Train models on pyrimidine-containing analogs to predict ADMET properties .

Q. How to address regioselectivity challenges during pyrimidine functionalization?

- Directed ortho-metalation : Use LDA to deprotonate pyrimidine C-H positions adjacent to nitrogen, enabling selective halogenation or alkylation .

- Microwave irradiation : Enhances selectivity in SNAr reactions for chlorophenyl group introduction .

Q. What strategies assess in vivo toxicity and pharmacokinetics?

- Rodent studies : Administer compound orally (10–50 mg/kg) and measure plasma half-life via LC-MS/MS.

- Metabolite identification : Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., hydroxylation at cyclopentane) .

- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.